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Compound of Interest

Compound Name: 6-Amino-2-methylnicotinaldehyde

Cat. No.: B1528202 Get Quote

In the landscape of modern drug discovery, the strategic selection of molecular building blocks

is paramount to the efficient construction of novel, potent, and selective therapeutic agents. 6-
Amino-2-methylnicotinaldehyde emerges as a highly valuable, yet under-documented,

heterocyclic intermediate for medicinal chemists. Its structure is a compelling convergence of

three critical pharmacophoric and synthetic elements: a 2,6-disubstituted pyridine ring, a

primary aromatic amine, and a reactive aldehyde.

The aminopyridine core is a well-established "privileged scaffold" in medicinal chemistry,

particularly in the development of kinase inhibitors, where it often serves as a hinge-binding

motif.[1][2] The primary amino group at the 6-position and the aldehyde at the 3-position

provide orthogonal synthetic handles, enabling diverse and regioselective chemical

modifications. This allows for the systematic exploration of structure-activity relationships (SAR)

by introducing a variety of substituents to modulate potency, selectivity, and pharmacokinetic

properties.[3] The methyl group at the 2-position can influence the planarity and electronic

properties of the pyridine ring, potentially enhancing binding interactions or improving metabolic

stability.

This guide provides a detailed exploration of the applications of 6-Amino-2-
methylnicotinaldehyde, presenting not just theoretical applications but also robust, step-by-

step protocols for its derivatization into scaffolds of high medicinal chemistry relevance.
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A foundational understanding of the physicochemical properties of 6-Amino-2-
methylnicotinaldehyde is essential for reaction planning, solvent selection, and purification

strategies.

Property Value Source

Molecular Formula C₇H₈N₂O [4]

Molecular Weight 136.15 g/mol [4]

CAS Number 1211516-02-7 [5]

IUPAC Name
6-amino-2-methylpyridine-3-

carbaldehyde
[4]

Appearance Data not widely available N/A

Solubility Data not widely available N/A

Melting Point Data not widely available N/A

Core Synthetic Applications in Drug Discovery
The unique arrangement of functional groups in 6-Amino-2-methylnicotinaldehyde makes it

an ideal substrate for a variety of powerful chemical transformations used to build complex

molecular architectures.

Kinase Inhibitor Scaffolds: The pyridine core is a common feature in many ATP-competitive

kinase inhibitors.[3] The aldehyde functionality is a key starting point for building out the rest

of the inhibitor scaffold, while the amino group can be used to form critical hydrogen bonds

with the kinase hinge region or serve as an attachment point for solubility-enhancing groups.

[2]

Multi-component Reactions: The aldehyde group is an excellent electrophile for participation

in multi-component reactions (MCRs), which allow for the rapid assembly of complex

molecules in a single step. This approach is highly efficient for generating diverse libraries of

compounds for high-throughput screening.
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Formation of Fused Heterocyclic Systems: Through intramolecular cyclization or

condensation reactions involving both the amino and aldehyde groups (or their derivatives),

novel fused heterocyclic systems can be synthesized. These rigid scaffolds are often sought

after in drug design to lock in bioactive conformations.

Experimental Protocols & Methodologies
The following protocols are representative, field-proven methodologies that can be adapted for

6-Amino-2-methylnicotinaldehyde to generate key intermediates for drug discovery

programs.

Protocol 1: Synthesis of Chalcone Derivatives via
Claisen-Schmidt Condensation
Principle: This protocol describes a base-catalyzed aldol condensation to form an α,β-

unsaturated ketone (chalcone) scaffold. Chalcones are precursors to various heterocyclic

systems and have demonstrated a wide range of biological activities. The reaction involves the

condensation of 6-Amino-2-methylnicotinaldehyde with a substituted acetophenone.

Methodology:

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 6-Amino-2-
methylnicotinaldehyde and 1.1 equivalents of a substituted acetophenone in ethanol

(EtOH) to a concentration of 0.2 M.

Catalyst Addition: To the stirred solution, add a catalytic amount of potassium hydroxide

(KOH) (e.g., 20 mol%) as a 4 M aqueous solution. The choice of a strong base like KOH is

crucial for deprotonating the α-carbon of the acetophenone, initiating the condensation.

Reaction Execution: Stir the reaction mixture at room temperature for 4-12 hours. The

progress of the reaction should be diligently monitored by Thin Layer Chromatography (TLC)

using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes).

Work-up and Purification:

Upon completion, neutralize the reaction mixture with 1 M HCl until the pH is ~7.
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Reduce the solvent volume under reduced pressure.

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and filter.

Concentrate the filtrate in vacuo. The resulting crude product can be purified by column

chromatography on silica gel to yield the desired chalcone derivative.
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Protocol 1: Claisen-Schmidt Condensation Workflow

1. Dissolve Reactants
(Aldehyde + Acetophenone)

in Ethanol

2. Add Aqueous KOH
(Catalyst)

Initiate Reaction

3. Stir at Room Temp
(4-12h)

Monitor by TLC

Reaction Progress

4. Neutralize with HCl

Quench

5. Extract with
Ethyl Acetate

Work-up

6. Purify by
Column Chromatography

Isolation

Final Product:
Chalcone Derivative

Pure Compound

Click to download full resolution via product page

Caption: Workflow for Chalcone Synthesis.
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Protocol 2: Synthesis of Secondary Amines via
Reductive Amination
Principle: Reductive amination is a cornerstone of medicinal chemistry for converting aldehydes

into amines, providing a versatile linker for attaching various molecular fragments. This one-

pot, two-step process involves the initial formation of a Schiff base (imine), which is then

reduced in situ by a mild and selective reducing agent. Sodium triacetoxyborohydride (STAB) is

the reagent of choice as it is less basic and more selective for imines over aldehydes,

minimizing side reactions.

Methodology:

Reactant Preparation: Combine 1.0 equivalent of 6-Amino-2-methylnicotinaldehyde and

1.2 equivalents of the desired primary or secondary amine in a flask with anhydrous

Dichloromethane (DCM) to a concentration of 0.1 M.

Imine Formation: Add 3-4 drops of glacial acetic acid to catalyze the formation of the iminium

ion intermediate. Stir the mixture at room temperature for 30-60 minutes.

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise

over 10 minutes. Caution: Gas evolution may occur.

Reaction Execution: Allow the reaction to stir at room temperature for 6-24 hours. Monitor for

the disappearance of the starting aldehyde by TLC.

Work-up and Purification:

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate

(NaHCO₃).

Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

Concentrate the solution and purify the crude residue via silica gel chromatography to

obtain the target secondary or tertiary amine.
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Protocol 2: Reductive Amination Workflow

1. Combine Aldehyde + Amine
in DCM with Acetic Acid

2. In Situ Imine Formation
(Stir 30-60 min)

Catalysis

3. Add NaBH(OAc)₃
(Reducing Agent)

Initiate Reduction

4. Stir at Room Temp
(6-24h)

Monitor by TLC

Reaction Progress

5. Quench with NaHCO₃

Work-up

6. Purify by
Column Chromatography

Isolation

Final Product:
Substituted Amine

Pure Compound

Click to download full resolution via product page

Caption: Workflow for Reductive Amination.
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Protocol 3: Construction of a 2-Aminopyrimidine Kinase
Scaffold
Principle: This protocol outlines the synthesis of a 2-aminopyrimidine ring, a common core

structure in many FDA-approved kinase inhibitors.[3] The reaction is a condensation between

the α,β-unsaturated system derived from the aldehyde (or the chalcone from Protocol 1) and

guanidine, which provides the N-C-N fragment needed to complete the six-membered

heterocyclic ring.

Methodology:

Reactant Preparation: In a microwave vial or sealed tube, combine the chalcone derivative

from Protocol 1 (1.0 equivalent) and guanidine hydrochloride (2.0 equivalents).

Base and Solvent: Add sodium ethoxide (NaOEt) (2.5 equivalents) as a solid or a solution in

ethanol. The solvent is typically absolute ethanol. The strong base is required to deprotonate

the guanidine hydrochloride and facilitate the cyclization cascade.

Reaction Execution: Seal the vessel and heat the mixture to 80-120 °C for 2-6 hours.

Microwave irradiation can often significantly reduce reaction times. Monitor the reaction by

TLC or LC-MS.

Work-up and Purification:

After cooling to room temperature, carefully add water to the reaction mixture. A precipitate

may form.

Collect the solid by filtration, washing with cold water and then a small amount of cold

ethanol.

If no solid forms, concentrate the mixture and perform an aqueous workup with ethyl

acetate.

The crude product can be purified by recrystallization or silica gel chromatography to

afford the 2-aminopyrimidine derivative.
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Protocol 3: 2-Aminopyrimidine Synthesis Workflow

1. Combine Chalcone,
Guanidine HCl, & NaOEt

in Ethanol

2. Heat in Sealed Vessel
(80-120 °C, 2-6h)

Cyclocondensation

3. Cool to Room Temp

Reaction Complete

4. Add Water to Precipitate

Precipitation

5. Filter Solid Product
or Extract with EtOAc

Isolation

6. Purify by Recrystallization
or Chromatography

Purification

Final Product:
2-Aminopyrimidine Scaffold

Pure Compound

Click to download full resolution via product page

Caption: Workflow for 2-Aminopyrimidine Synthesis.
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Summary of Synthetic Applications & Expected
Outcomes

Protocol
Starting
Material

Key
Reagents

Product
Scaffold

Expected
Yield

Key
Characteriz
ation Notes

1. Claisen-

Schmidt

6-Amino-2-

methylnicotin

aldehyde

Acetophenon

e, KOH

α,β-

Unsaturated

Ketone

(Chalcone)

60-85%

Appearance

of vinyl

protons (δ 7-

8 ppm) in ¹H

NMR.

2. Reductive

Amination

6-Amino-2-

methylnicotin

aldehyde

R₁R₂NH,

NaBH(OAc)₃

Substituted

Aminomethyl

Pyridine

55-90%

Disappearanc

e of aldehyde

proton (δ ~10

ppm);

appearance

of new

benzylic CH₂

protons (δ

~3.5-4.5

ppm).

3. Pyrimidine

Synthesis

Chalcone

Derivative

Guanidine

HCl, NaOEt

2-

Aminopyrimid

ine

40-75%

Complex

aromatic

region in ¹H

NMR;

characteristic

molecular ion

peak in mass

spectrometry.

Conclusion
6-Amino-2-methylnicotinaldehyde represents a potent and versatile tool in the arsenal of the

modern medicinal chemist. Its strategic combination of a hinge-binding aminopyridine motif and

a synthetically tractable aldehyde group provides a direct and efficient entry point to a multitude
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of high-value scaffolds. The protocols detailed herein, based on fundamental and reliable

organic transformations, offer a clear roadmap for researchers to leverage this building block in

the design and synthesis of next-generation therapeutics, particularly in the highly competitive

field of kinase inhibitor development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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